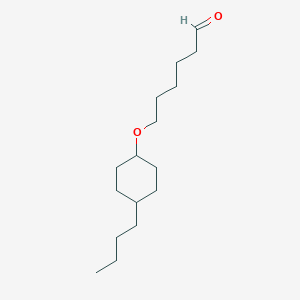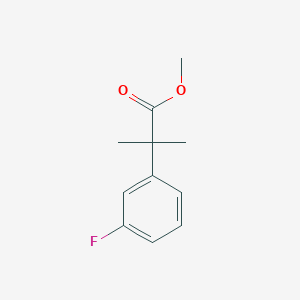![molecular formula C14H20I2S2Si2 B13029270 (3,3'-Diiodo-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13029270.png)
(3,3'-Diiodo-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) is an organosilicon compound that features a bithiophene core substituted with diiodo groups at the 3,3’ positions and trimethylsilane groups at the 5,5’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) typically involves the following steps:
Starting Material: The synthesis begins with 2,2’-bithiophene.
Iodination: The 2,2’-bithiophene undergoes iodination to introduce iodine atoms at the 3,3’ positions. This can be achieved using iodine (I2) and an oxidizing agent such as silver sulfate (Ag2SO4) in an appropriate solvent.
Silylation: The iodinated bithiophene is then subjected to silylation to introduce trimethylsilane groups at the 5,5’ positions. This can be done using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Stille coupling to form more complex structures.
Oxidation and Reduction: The bithiophene core can undergo oxidation or reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as organolithium or Grignard reagents.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, along with appropriate ligands and bases.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield extended conjugated systems, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
(3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) has several scientific research applications:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) due to its electronic properties.
Materials Science:
Chemical Sensors: The compound’s ability to undergo various chemical reactions makes it useful in the design of chemical sensors.
Wirkmechanismus
The mechanism by which (3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) exerts its effects is primarily related to its electronic structure. The bithiophene core provides a conjugated system that can participate in electron transfer processes. The trimethylsilane groups can influence the solubility and processability of the compound, while the iodine atoms can serve as reactive sites for further functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Dibromo-2,2’-bithiophene: Similar in structure but with bromine atoms instead of iodine.
5,5’-Bis(trimethylsilyl)-2,2’-bithiophene: Similar but without the iodine atoms.
3,3’-Diiodo-2,2’-bithiophene: Lacks the trimethylsilane groups.
Uniqueness
(3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) is unique due to the combination of iodine and trimethylsilane substituents, which provide distinct electronic and solubility properties. This makes it particularly useful in applications requiring specific electronic characteristics and processability.
Eigenschaften
Molekularformel |
C14H20I2S2Si2 |
|---|---|
Molekulargewicht |
562.4 g/mol |
IUPAC-Name |
[4-iodo-5-(3-iodo-5-trimethylsilylthiophen-2-yl)thiophen-2-yl]-trimethylsilane |
InChI |
InChI=1S/C14H20I2S2Si2/c1-19(2,3)11-7-9(15)13(17-11)14-10(16)8-12(18-14)20(4,5)6/h7-8H,1-6H3 |
InChI-Schlüssel |
QZOGIWBZZAPMJP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC(=C(S1)C2=C(C=C(S2)[Si](C)(C)C)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,3aR,4aR,5R,6R,8aR,9aR)-3-[(dimethylamino)methyl]-6-hydroxy-8a-methylspiro[3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-5,2'-oxirane]-2-one;(E)-but-2-enedioic acid](/img/structure/B13029191.png)
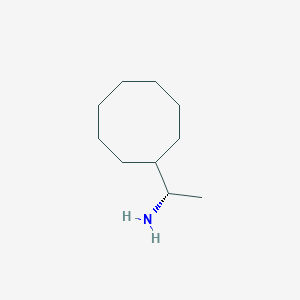
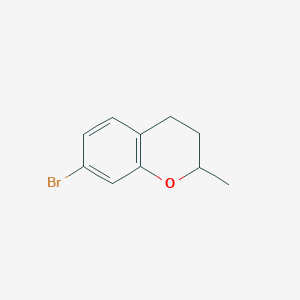

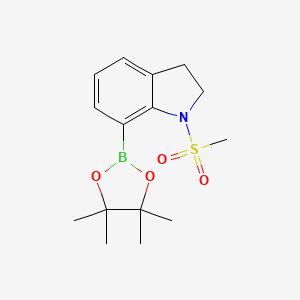

![2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13029220.png)
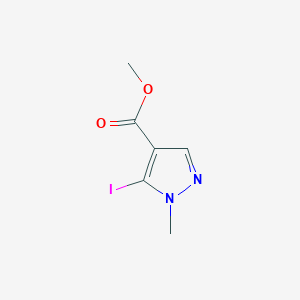



![5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029257.png)
